Triethylborane-1,3-diaminopropane

Catalog No.
S966462
CAS No.
148861-07-8
M.F
C9H25BN2
M. Wt
172.123
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylborane-1,3-diaminopropane

CAS Number

148861-07-8

Product Name

Triethylborane-1,3-diaminopropane

IUPAC Name

propane-1,3-diamine;triethylborane

Molecular Formula

C9H25BN2

Molecular Weight

172.123

InChI

InChI=1S/C6H15B.C3H10N2/c1-4-7(5-2)6-3;4-2-1-3-5/h4-6H2,1-3H3;1-5H2

InChI Key

IJUCBZFJEAVADL-UHFFFAOYSA-N

SMILES

B(CC)(CC)CC.C(CN)CN

Synonyms

Triethylborane-1,3-diaminopropane

Polyolefin Radiation Initiator:

  • Triethylborane-1,3-diaminopropane functions as a photoinitiator for the polymerization of olefins, which are hydrocarbons containing one or more double bonds. [, ]
  • This property makes it valuable in the production of polypropylene (PP) and polyethylene (PE), essential plastics widely used in various industries. [, ]
  • Studies have demonstrated its effectiveness in initiating polymerization at low energy, suggesting potential for more energy-efficient production processes. []

Photocurable Polyolefin Plastics:

  • Research has explored the use of triethylborane-1,3-diaminopropane in the development of photocurable polyolefin plastics. []
  • These plastics have the unique ability to harden upon exposure to light, making them suitable for various applications such as 3D printing and rapid prototyping. []
  • Studies have shown its compatibility with specific substrates like benzophenones and coumarins, further demonstrating its potential in this field. []

Bonding Properties:

  • The bonding capabilities of triethylborane-1,3-diaminopropane are another area of scientific interest. []
  • Its structure allows it to form covalent bonds with the unsaturated groups present in various molecules. []
  • This characteristic has potential applications in diverse research areas, including material science and the development of novel functional materials. []

Triethylborane-1,3-diaminopropane is a complex compound formed from triethylborane and 1,3-diaminopropane. It is characterized by its chemical formula C9H25BN2C_9H_{25}BN_2, indicating the presence of boron, nitrogen, and carbon atoms. This compound is known for its flammable nature and potential hazards, including skin burns and eye damage upon contact. It is primarily utilized in research and development settings due to its reactive properties and potential applications in various chemical processes .

  • Oxidation Reactions: The compound can be oxidized to form various boron-containing species.
  • Nucleophilic Substitution Reactions: It can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrogenation Reactions: The compound can undergo hydrogenation, which is essential in organic synthesis .

The synthesis of triethylborane-1,3-diaminopropane typically involves the reaction of triethylborane with 1,3-diaminopropane under controlled conditions. The general reaction can be summarized as follows:

text
Triethylborane + 1,3-Diaminopropane → Triethylborane-1,3-diaminopropane

This reaction is conducted in an inert atmosphere to prevent unwanted side reactions. Conditions such as temperature and solvent choice can significantly influence the yield and purity of the final product .

Triethylborane-1,3-diaminopropane has several applications:

  • Polymerization Initiator: It serves as a radiation initiator in the production of polyolefins like polypropylene and polyethylene.
  • Chemical Synthesis: Its reactivity makes it useful in various organic synthesis applications, particularly in generating boron-containing compounds .
  • Research Tool: Used in laboratories for studying boron chemistry and related fields.

Interaction studies involving triethylborane-1,3-diaminopropane focus on its reactivity with other chemical species. These studies help elucidate its role in complex chemical environments and its potential as a reagent in synthetic pathways. Understanding these interactions is crucial for optimizing its use in industrial applications and ensuring safety during handling .

Several compounds share structural or functional similarities with triethylborane-1,3-diaminopropane. Here are some notable examples:

Compound NameStructure TypeUnique Features
TriethylamineTertiary amineUsed primarily as a base and solvent
1,3-DiaminopropaneDiamineActs as a building block for various amine derivatives
TriisobutylborateBoron compoundLess reactive than triethylborane
DiboraneBoron hydrideHighly reactive; used in synthesis of organoboron compounds

Triethylborane-1,3-diaminopropane stands out due to its unique combination of both boron and amine functionalities, enabling diverse chemical reactivity not present in simpler amines or boron compounds .

Molecular Formula and Composition

Triethylborane-1,3-diaminopropane represents a coordination complex formed between triethylborane and 1,3-diaminopropane, characterized by the molecular formula C₉H₂₅BN₂ [1] [2]. This compound exhibits a molecular weight of 172.12 grams per mole, as confirmed by multiple analytical sources [1] [2]. The Chemical Abstracts Service registry number for this compound is 148861-07-8, providing a unique identifier for this specific boron-nitrogen coordination complex [1] [2] [8].

The compound is synthesized through the coordination of triethylborane [(C₂H₅)₃B] with 1,3-diaminopropane [H₂N(CH₂)₃NH₂], forming a stabilized adduct . The triethylborane component contributes a molecular weight of 98.00 grams per mole, while the 1,3-diaminopropane ligand adds 74.12 grams per mole to the overall complex [5] [26]. This coordination results in a stable complex where the Lewis acidic boron center forms dative bonds with the nitrogen atoms of the diamine ligand [8].

PropertyValueSource
Molecular FormulaC₉H₂₅BN₂Multiple sources [1] [2]
Molecular Weight (g/mol)172.12ABCR/ChemicalBook [1] [2]
CAS Registry Number148861-07-8Multiple sources [1] [2] [8]
Density (g/mL)0.859ABCR [1]
Flash Point (°C)90.00ABCR/Kishida [1] [4]
Physical StateLiquidMultiple sources [1] [4]
ColorColorless to yellowMultiple sources [1] [4] [6]

The physical characteristics of triethylborane-1,3-diaminopropane include a liquid state at room temperature with a density of 0.859 grams per milliliter [1]. The compound exhibits a colorless to yellow appearance and demonstrates enhanced thermal stability compared to free triethylborane, with a flash point of 90.00 degrees Celsius [1] [4].

Boron-Nitrogen Coordination Chemistry

The coordination chemistry of triethylborane-1,3-diaminopropane involves the formation of dative bonds between the electron-deficient boron center and the nitrogen lone pairs of the diamine ligand [8] [10]. In the free triethylborane molecule, the boron atom adopts sp² hybridization with a trigonal planar geometry, possessing an empty p-orbital that renders it Lewis acidic [7] [11]. Upon coordination with 1,3-diaminopropane, the boron center undergoes hybridization changes from sp² to approximately sp³, adopting a tetrahedral geometry [8] [15].

The 1,3-diaminopropane ligand functions as a bidentate chelating agent, utilizing both nitrogen atoms to coordinate with the boron center [26] [31]. The nitrogen atoms in 1,3-diaminopropane possess lone electron pairs that can act as Lewis bases, forming stable coordination complexes with the electron-deficient boron atom [8] [26]. This chelating effect significantly enhances the stability of the resulting complex compared to monodentate amine-borane adducts [10] [31].

The coordination process involves the donation of electron density from the nitrogen lone pairs to the vacant p-orbital of boron, resulting in the formation of coordinate covalent bonds [10] [15]. This electron donation effectively fills the electron deficiency at the boron center, leading to increased stability and reduced reactivity compared to the parent triethylborane compound [15] [39]. The tetrahedral geometry adopted by the boron atom in the complex represents a significant departure from the planar configuration of free organoboranes [8] [15].

Nuclear magnetic resonance spectroscopy provides valuable insights into the coordination environment of the boron center [39] [41]. Upon coordination with nitrogen-containing ligands, boron-11 nuclear magnetic resonance signals typically exhibit upfield shifts compared to tricoordinate boranes [39]. This upfield shift reflects the increased electron density around the boron nucleus due to coordination with the nitrogen donors [39] [41].

Structural Comparison with Related Organoboranes

Triethylborane-1,3-diaminopropane exhibits significant structural differences when compared to other organoborane compounds, primarily due to the coordination-induced changes in boron hybridization and geometry [7] [11] [24]. Free triethylborane adopts a trigonal planar geometry with sp² hybridization at the boron center, similar to other trialkylboranes such as tributylborane [7] [24]. The molecular formula of triethylborane is C₆H₁₅B with a molecular weight of 98.00 grams per mole, while tributylborane has the formula C₁₂H₂₇B with a molecular weight of 182.15 grams per mole [5] [24].

The coordination of 1,3-diaminopropane to triethylborane fundamentally alters the structural characteristics, transforming the three-coordinate boron center into a four-coordinate tetrahedral arrangement [8] [15]. This contrasts sharply with uncoordinated organoboranes, which maintain their planar geometry and three-coordinate nature [11] [24]. The hybridization change from sp² to sp³ represents a critical structural modification that impacts both the reactivity and stability of the compound [15] [17].

CompoundMolecular FormulaBoron HybridizationCoordination NumberMolecular Geometry
Triethylborane (Et₃B)C₆H₁₅Bsp²3Trigonal planar [7]
Triethylborane-1,3-diaminopropaneC₉H₂₅BN₂sp³4Tetrahedral [8]
Tributylborane (Bu₃B)C₁₂H₂₇Bsp²3Trigonal planar [24]
Ammonia-boraneBH₃NH₃sp³4Tetrahedral [10]

The comparison with ammonia-borane provides additional insights into boron-nitrogen coordination chemistry [10] [18]. Ammonia-borane, with the formula BH₃NH₃, represents the simplest amine-borane adduct and exhibits similar tetrahedral geometry at the boron center [10]. Both compounds demonstrate the stabilizing effect of nitrogen coordination on boron-containing species [10] [18]. However, triethylborane-1,3-diaminopropane benefits from the chelating effect of the bidentate diamine ligand, which provides enhanced stability compared to monodentate coordination [31].

The structural rigidity imparted by the chelating 1,3-diaminopropane ligand distinguishes this complex from other organoborane compounds that may exhibit fluxional behavior or ligand exchange processes [17] [31]. The propylene chain connecting the two nitrogen atoms creates a constrained coordination environment that influences the overall molecular conformation and stability [26] [31].

Bond Lengths and Molecular Geometry

The molecular geometry of triethylborane-1,3-diaminopropane is characterized by a tetrahedral arrangement around the boron center, with the nitrogen atoms of the diamine ligand occupying two of the four coordination sites [8] [15]. The remaining two positions are occupied by ethyl groups from the original triethylborane molecule [8]. This tetrahedral geometry represents a significant departure from the trigonal planar structure of free triethylborane [7] [15].

Bond length analysis reveals important structural features of the coordination complex [10] [18] [20]. The boron-nitrogen bonds in amine-borane complexes typically fall within the range of 1.60 to 1.70 Angstroms, depending on the specific coordination environment and ligand characteristics [10] [18]. For comparison, the well-characterized ammonia-borane complex exhibits a boron-nitrogen bond length of 1.597 Angstroms [10]. The boron-nitrogen bonds in triethylborane-1,3-diaminopropane are expected to fall within similar ranges, reflecting the dative nature of these coordinate covalent bonds [18] [20].

Compound TypeB-N Bond Length (Å)B-C Bond Length (Å)Geometry
Triethylborane-1,3-diaminopropane~1.60 (estimated) [10] [18]1.55-1.59 (estimated) [23]Tetrahedral at B [8]
Ammonia-borane (H₃N-BH₃)1.597 [10]N/ATetrahedral at B [10]
Triethylborane (free)N/A1.55-1.59 [23]Trigonal planar [7]
Typical B-N single bond1.65-1.67 [20]N/AVariable [20]
Typical B-N double bond1.34-1.41 [20]N/AVariable [20]

The boron-carbon bond lengths in the complex are expected to remain similar to those found in free triethylborane, typically ranging from 1.55 to 1.59 Angstroms [23]. These bond lengths reflect the covalent nature of the boron-carbon bonds and are relatively unaffected by the coordination of the nitrogen ligand [23]. The carbon-boron bonds maintain their predominantly covalent character, with the electronegativity difference between boron and carbon contributing to the observed bond lengths [11] [23].

The 1,3-diaminopropane ligand itself exhibits specific geometric parameters that influence the overall complex structure [26] [29]. The propylene backbone consists of three carbon atoms connected by single bonds, with nitrogen atoms attached to the terminal carbons [26]. The carbon-nitrogen bonds in the diamine typically measure approximately 1.47 Angstroms, consistent with typical aliphatic amine bond lengths [29] [32].

The chelating nature of the 1,3-diaminopropane ligand creates a constrained coordination environment that influences bond angles and overall molecular conformation [26] [31]. The propylene chain length allows for optimal coordination geometry while minimizing steric strain within the complex [26]. This structural arrangement contributes to the enhanced stability of the triethylborane-1,3-diaminopropane complex compared to analogous complexes with shorter or longer diamine ligands [31].

Physical State and Appearance

Triethylborane-1,3-diaminopropane exists as a liquid at room temperature and standard atmospheric pressure [1] [2] [3] [4]. The compound exhibits a characteristic colorless to yellow liquid appearance [3] [4] [5], with some sources specifically describing it as a colorless to pale yellow liquid [3]. The compound demonstrates low volatility characteristics, which contributes to its stability under normal handling conditions [6].

The molecular structure of triethylborane-1,3-diaminopropane consists of a triethylborane group complexed with 1,3-diaminopropane, resulting in a coordination compound with the molecular formula C₉H₂₅BN₂ [1] [7] . The compound has a molecular weight of 172.12 g/mol [1] [7] [4] and is assigned the CAS number 148861-07-8 [1] [7] [4].

Density and Thermal Properties

The density of triethylborane-1,3-diaminopropane has been determined to be 0.859 g/mL at standard conditions [4] [9]. This relatively low density reflects the organic nature of the compound and its boron-containing structure.

PropertyValueSource
Density at 20°C0.859 g/mLABCR, JK-Scientific [4] [9]
Flash Point (Method 1)62.2°C (144°F)Strem Chemical [2] [10]
Flash Point (Method 2)90°CABCR [4]
Auto-ignition TemperatureNot determinedSafety data sheets [2] [3]
Decomposition TemperatureNot determinedSafety data sheets [2] [3]

The compound exhibits variable flash point values depending on the measurement method and source, ranging from 62.2°C (144°F) to 90°C [2] [3] [10] [4]. This variation may be attributed to differences in measurement conditions, sample purity, or analytical methods employed by different suppliers.

Thermal stability characteristics indicate that triethylborane-1,3-diaminopropane remains stable under normal storage and handling conditions [2] [3]. However, the compound requires careful temperature control for optimal stability, with a recommended storage temperature of 2°C [4]. The absence of specific decomposition temperature data in the literature suggests that comprehensive thermal analysis studies may be limited for this compound [2] [3].

Solubility Profile

The solubility characteristics of triethylborane-1,3-diaminopropane demonstrate a clear preference for organic solvents over aqueous media. The compound is not miscible with water or exhibits difficult mixing with aqueous solutions [2] [3], which is consistent with its organic boron-amine structure.

Solvent TypeSolubilityNotes
WaterInsoluble/Not miscibleDifficult to mix with water [2] [3]
Organic Solvents (General)MiscibleCompatible with most organic solvents [2] [3]
Tetrahydrofuran (THF)SolubleCommonly used synthesis solvent
Diethyl EtherSolubleUsed in preparation methods
HexaneSolubleLiterature indicates solubility [11]

The compound demonstrates excellent miscibility with organic solvents [2] [3], making it suitable for various organic synthesis applications. This solubility profile is particularly advantageous for its use as a catalytic complex and radical initiator in organic reactions .

The dielectric properties of the 1,3-diaminopropane component (ε = 12.3 at 298 K) suggest that triethylborane-1,3-diaminopropane may exhibit moderate polarity , which facilitates its compatibility with polar organic solvents while maintaining poor water solubility.

Stability Parameters

Triethylborane-1,3-diaminopropane exhibits specific stability characteristics that are critical for its safe handling and storage. The compound demonstrates sensitivity to both air and moisture [2] [3], requiring inert atmosphere storage to prevent degradation.

Stability FactorStability RatingConditions/Notes
Air ExposureSensitiveRequires inert atmosphere storage [2] [3]
Moisture ExposureSensitiveMust be kept dry [2] [3]
Temperature (Normal)StableStable under normal storage conditions [2] [3]
Temperature (Elevated)Requires monitoringDecomposition possible at high temperatures [2] [3]
Light ExposurePhotolabile under specific conditionsCan be photolyzed in presence of acid generators [13]
Oxidation ResistancePoorReacts with oxygen to form radicals [14]
Hydrolysis ResistancePoorSensitive to hydrolysis [2] [3]

The compound's air sensitivity stems from its potential to react with oxygen, leading to radical formation [14]. This property, while presenting handling challenges, is actually exploited in its application as a radical initiator for polymerization reactions .

Moisture sensitivity requires that the compound be stored under anhydrous conditions [2] [3]. The presence of water can lead to hydrolysis of the boron-nitrogen coordination bonds, potentially compromising the compound's integrity and performance.

Photochemical stability under normal conditions appears adequate, although the compound can undergo photolysis in the presence of specific acid generators such as diphenyliodonium salts [13]. This photolability can be exploited for controlled release of triethylborane in specialized applications.

The compound maintains chemical stability under normal storage conditions when properly protected from air and moisture [2] [3]. Long-term storage requires inert atmosphere conditions and low temperatures (around 2°C) to maximize stability [4].

Dates

Last modified: 08-15-2023

Explore Compound Types